4-(Chlorocarbonyl)phenyl heptanoate
Description
4-(Chlorocarbonyl)phenyl heptanoate is an ester derivative formed by the reaction of heptanoic acid with 4-(chlorocarbonyl)phenol. Its heptanoate ester chain enhances lipophilicity, influencing solubility and stability in organic solvents.
Properties
CAS No. |
54963-71-2 |
|---|---|
Molecular Formula |
C14H17ClO3 |
Molecular Weight |
268.73 g/mol |
IUPAC Name |
(4-carbonochloridoylphenyl) heptanoate |
InChI |
InChI=1S/C14H17ClO3/c1-2-3-4-5-6-13(16)18-12-9-7-11(8-10-12)14(15)17/h7-10H,2-6H2,1H3 |
InChI Key |
SSYVIRDHEJGVCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorocarbonyl)phenyl heptanoate typically involves the esterification of 4-(Chlorocarbonyl)benzoic acid with heptanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Chlorocarbonyl)phenyl heptanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of 4-(Chlorocarbonyl)benzoic acid and heptanoic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted esters or amides.
Hydrolysis: 4-(Chlorocarbonyl)benzoic acid and heptanoic acid.
Reduction: 4-(Hydroxymethyl)phenyl heptanoate.
Scientific Research Applications
Chemistry: 4-(Chlorocarbonyl)phenyl heptanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of ester derivatives on biological systems. It may also be explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry: In the industrial sector, this compound can be utilized in the production of polymers and resins. Its reactivity makes it suitable for incorporation into materials that require specific functional groups for cross-linking or other chemical modifications.
Mechanism of Action
The mechanism of action of 4-(Chlorocarbonyl)phenyl heptanoate primarily involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to participate in various chemical transformations, leading to the formation of new bonds and functional groups.
Molecular Targets and Pathways: In biological systems, the ester bond in this compound can be hydrolyzed by esterases, releasing the corresponding acids. These acids can then interact with cellular targets, potentially influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physicochemical Properties
- Lipophilicity: The heptanoate chain in 4-(Chlorocarbonyl)phenyl heptanoate increases logP compared to sodium heptanoate, favoring membrane permeability in biological systems. However, it is less lipophilic than bromoxynil heptanoate due to the absence of bromine atoms .
- Stability: The chlorocarbonyl group renders the compound moisture-sensitive, necessitating anhydrous storage. In contrast, ethyl heptanoate is stable under ambient conditions due to its simple ester structure .
Application Contexts
- Agrochemicals: Bromoxynil heptanoate’s herbicidal activity highlights the role of heptanoate esters in prolonging active ingredient release. The target compound’s -COCl group could anchor it to protein targets, but its acute reactivity may limit field applicability .
- Nanomaterials: Sodium heptanoate’s use in zinc-layered hydroxide (ZLH) nanocomposites underscores the divergence between ionic and covalent esters in material science .
- Pharmaceutical Intermediates: The Example 115 heptanoate derivative (EP 4 374 877 A2) demonstrates how fluorinated phenyl groups enhance metabolic stability compared to chlorocarbonyl variants .
Research Findings and Gaps
- Synthetic Efficiency: describes cyclopentanone intermediates synthesized via ester hydrolysis, suggesting that this compound could follow analogous pathways for derivatization .
- Analytical Data : The Example 115 compound’s HPLC retention time (1.05 minutes) indicates polar characteristics; the target compound’s retention behavior would likely differ due to the -COCl group’s polarity .
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